An In-Depth Technical Guide to the Chemical Properties of Acetamide, N-[4-[(difluoromethyl)thio]phenyl]-
An In-Depth Technical Guide to the Chemical Properties of Acetamide, N-[4-[(difluoromethyl)thio]phenyl]-
A Note on the Subject Compound: Information regarding Acetamide, N-[4-[(difluoromethyl)thio]phenyl]- is not extensively available in public literature and chemical databases. This guide has been constructed by a senior application scientist, synthesizing information on closely related analogs and foundational chemical principles to provide expert insights into its predicted properties and scientific context. The primary analog referenced is Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]- (CAS 351-81-5), with additional information drawn from research on the bioisosteric properties of the difluoromethylthio (-SCF₂H) group.
Executive Summary & Core Chemical Identity
This technical guide provides a comprehensive analysis of the chemical properties of Acetamide, N-[4-[(difluoromethyl)thio]phenyl]-. This molecule is a derivative of acetamide featuring a phenyl ring substituted with a difluoromethylthio group. The presence of this unique fluorinated thioether moiety is of significant interest to researchers in medicinal chemistry and drug development. The difluoromethylthio group is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide will delve into the predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and the potential biological significance of this compound, providing a foundational resource for its further investigation and application.
Table 1: Core Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | N-(4-((difluoromethyl)thio)phenyl)acetamide | Predicted |
| Molecular Formula | C₉H₉F₂NOS | Calculated |
| Molecular Weight | 217.24 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Chemical Structure | ![]() | - |
Physicochemical Properties: A Comparative Analysis
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 130-140 | Based on the melting point of N-[4-(trifluoromethyl)phenyl]acetamide (148-151°C) and considering the slightly lower polarity of the -SCF₂H group. |
| Boiling Point (°C) | > 300 | High, characteristic of aromatic amides with functional groups that increase intermolecular forces. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone). Sparingly soluble in water. | The amide and difluoromethylthio groups contribute to some polarity, but the aromatic ring limits aqueous solubility. |
| LogP | 2.0 - 2.5 | The difluoromethylthio group is lipophilic, contributing to a positive LogP value, though likely lower than its trifluoromethylthio analog. |
| pKa (amide proton) | 16-18 | Typical for secondary aromatic amides. The electron-withdrawing nature of the -SCF₂H group may slightly increase acidity compared to unsubstituted acetanilide. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to Acetamide, N-[4-[(difluoromethyl)thio]phenyl]- involves a multi-step process starting from a readily available substituted aniline. The key step is the introduction of the difluoromethylthio group, for which several methods have been developed.[2][3]
Caption: Proposed synthesis of Acetamide, N-[4-[(difluoromethyl)thio]phenyl]-.
Step-by-Step Experimental Protocol (Proposed)
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Acetylation of 4-Aminothiophenol:
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Dissolve 4-aminothiophenol in a suitable solvent such as glacial acetic acid.
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Add acetic anhydride dropwise while stirring at room temperature.
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Heat the reaction mixture to reflux for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and pour it into ice-water to precipitate the product, N-(4-mercaptophenyl)acetamide.
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Filter, wash with water, and dry the crude product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.
-
-
Difluoromethylthiolation of N-(4-mercaptophenyl)acetamide:
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Dissolve N-(4-mercaptophenyl)acetamide in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the thiol.
-
Introduce the difluoromethylating agent. A common reagent for this transformation is chlorodifluoromethane (Freon-22) or a more modern reagent like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a fluoride source.[4]
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The reaction may require elevated temperatures or catalysis depending on the chosen reagent.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
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Chemical Reactivity and Stability
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Amide Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 4-((difluoromethyl)thio)aniline and acetic acid.
-
Oxidation: The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone under appropriate oxidizing conditions (e.g., with m-CPBA or hydrogen peroxide).
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Stability: The compound is expected to be stable under standard laboratory conditions. The difluoromethyl group is generally stable, though less so than a trifluoromethyl group under harsh acidic or basic conditions.[1]
Spectroscopic Characterization (Predicted)
The structural elucidation of Acetamide, N-[4-[(difluoromethyl)thio]phenyl]- would rely on a combination of spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Singlet for the acetyl methyl protons (~2.2 ppm).- Triplet for the -SCF₂H proton (δ ~6.5-7.5 ppm) with a characteristic large coupling constant (¹JH-F ~55-60 Hz).- Aromatic protons in the para-substituted region (δ ~7.0-7.8 ppm).- Broad singlet for the amide N-H proton (δ ~8-10 ppm). |
| ¹³C NMR | - Acetyl methyl carbon (~24 ppm).- Carbonyl carbon (~169 ppm).- Aromatic carbons (δ ~115-140 ppm).- Triplet for the -C F₂H carbon (δ ~115-125 ppm) due to coupling with fluorine. |
| ¹⁹F NMR | - A doublet for the two equivalent fluorine atoms, split by the proton of the -SCF₂H group (δ ~ -80 to -100 ppm, relative to CCl₃F). |
| IR (cm⁻¹) | - N-H stretch (~3300 cm⁻¹).- C=O stretch (amide I band) (~1660-1680 cm⁻¹).- N-H bend (amide II band) (~1550 cm⁻¹).- C-F stretches (~1100-1000 cm⁻¹). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 217.- Characteristic fragmentation patterns including loss of the acetyl group and cleavage of the C-S bond. |
Relevance in Drug Discovery and Development
The incorporation of a difluoromethylthio group into a molecule is a strategic choice in medicinal chemistry. This group can significantly modulate the biological activity and pharmacokinetic profile of a parent compound.
Caption: Functional group contributions to biological properties.
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Bioisosterism: The -SCF₂H group is a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. This allows it to participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, potentially enhancing binding affinity and selectivity.[1]
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Lipophilicity and Permeability: The difluoromethylthio group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[5] However, it is less lipophilic than the more common trifluoromethylthio group, offering a finer tuning of this property.[1]
-
Metabolic Stability: The presence of the C-F bonds in the difluoromethyl group can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[1]
-
Acetamide Core: The acetanilide scaffold is present in numerous biologically active compounds, including analgesics and other therapeutic agents. The amide bond can act as a hydrogen bond donor and acceptor, contributing to target binding.
Safety and Handling
Specific toxicological data for Acetamide, N-[4-[(difluoromethyl)thio]phenyl]- is unavailable. Therefore, it is prudent to handle this compound with the care afforded to new chemical entities with unknown toxicological profiles. General safety precautions for related acetamides and organofluorine compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Potential Hazards: Based on related compounds, potential hazards may include skin and eye irritation. Some acetamide derivatives are suspected carcinogens, so chronic exposure should be avoided.[8]
References
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He, Z., & Hartwig, J. F. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Angewandte Chemie International Edition, 54(41), 14324-14327. Available at: [Link]
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Langlois, B. R. (1988). Improvement of the synthesis of aryl difluoromethyl ethers and thioethers by using a solid-liquid phase-transfer technique. Journal of Fluorine Chemistry, 41(2), 247-261. Available at: [Link]
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PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]
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Prakash, G. K. S., & Yudin, A. K. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3047-3061. Available at: [Link]
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Fuchigami, T., & Atobe, H. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journal of Organic Chemistry, 18, 864-871. Available at: [Link]
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PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
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MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1836. Available at: [Link]
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ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]
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AWS. (2026). Safety Data Sheet. Retrieved from [Link]
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MDPI. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. Available at: [Link]
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PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
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